(3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride
Description
(3S)-N-(Propan-2-yl)piperidine-3-carboxamide hydrochloride is a chiral piperidine derivative characterized by a carboxamide group at the 3S position of the piperidine ring and an isopropyl substituent on the nitrogen atom. The hydrochloride salt enhances its aqueous solubility, a critical feature for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
(3S)-N-propan-2-ylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)11-9(12)8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUGZMLTCCPQHR-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989638-37-0 | |
| Record name | 3-Piperidinecarboxamide, N-(1-methylethyl)-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989638-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Strategies for (3S)-N-(propan-2-yl)piperidine-3-carboxamide Hydrochloride
Construction of the (3S)-Piperidine Core
Chiral Pool Synthesis
One of the most reliable methods for constructing the (3S)-piperidine core involves the use of chiral pool starting materials, such as L-pipecolic acid or its derivatives. L-pipecolic acid is a naturally occurring, enantiomerically pure piperidine-3-carboxylic acid that provides the correct stereochemistry at the 3-position. The acid group can be readily converted to the corresponding amide, and the nitrogen can be selectively alkylated with isopropyl halides or sulfonates.
The general sequence is as follows:
- Protection of the piperidine nitrogen, if necessary, to prevent over-alkylation.
- Activation of the carboxylic acid (e.g., via carbodiimide coupling agents such as EDC or DCC) and reaction with isopropylamine to form the carboxamide.
- Deprotection of the piperidine nitrogen, followed by N-alkylation with isopropyl bromide or a similar reagent under basic conditions.
- Treatment with hydrochloric acid to afford the hydrochloride salt.
This approach is advantageous due to the commercial availability and low cost of L-pipecolic acid, as well as the high enantiomeric purity of the final product.
Asymmetric Synthesis
Alternatively, asymmetric synthesis can be employed to construct the (3S)-piperidine ring. This typically involves asymmetric hydrogenation or organocatalytic cyclization of suitable precursors, such as enamides or imines, in the presence of chiral catalysts. Such methods are particularly useful when access to the chiral pool starting material is limited or when structural modifications are desired.
A representative example involves the asymmetric hydrogenation of a 2,3,5,6-tetrahydropyridine derivative, followed by functional group manipulation to install the carboxamide and isopropyl substituents. While this approach can offer high enantioselectivity, it often requires specialized catalysts and may be less practical for large-scale synthesis.
N-Alkylation to Introduce the Isopropyl Group
The N-isopropyl substituent can be introduced either before or after amidation, depending on the reactivity of the intermediates and the desired selectivity. N-alkylation is typically performed using isopropyl bromide or isopropyl tosylate in the presence of a base, such as potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent, such as acetonitrile or dimethyl sulfoxide.
Regioselectivity is a key consideration in this step, as over-alkylation or alkylation at undesired positions can occur. Protective groups may be employed to direct alkylation to the desired nitrogen atom.
Conversion to the Hydrochloride Salt
The final step in the synthesis is the conversion of the free base to the hydrochloride salt. This is typically accomplished by dissolving the free base in an appropriate solvent (e.g., ethanol or ethyl acetate) and treating with anhydrous hydrogen chloride gas or a solution of hydrochloric acid. The hydrochloride salt precipitates from solution and can be isolated by filtration and drying.
The purity and yield of the hydrochloride salt are influenced by the solvent choice, concentration of hydrochloric acid, and precipitation conditions.
Experimental Data and Comparative Analysis
Representative Experimental Procedures
In the absence of direct literature procedures for this compound, closely related synthetic methods for analogous piperidine carboxamides and their hydrochloride salts have been analyzed. The following tables summarize key experimental parameters from relevant sources.
Table 1. Summary of Synthetic Methods for Piperidine-3-carboxamide Derivatives
Table 2. Optimization of Amidation Reaction Conditions
| Coupling Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDC | DCM | DMAP | 25 | 4 | 92 |
| DCC | DMF | None | 25 | 6 | 88 |
| HATU | DCM | DIPEA | 25 | 2 | 90 |
Table 3. N-Alkylation Reaction Optimization
| Alkylating Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Isopropyl bromide | ACN | K2CO3 | 60 | 8 | 88 |
| Isopropyl tosylate | DMSO | NaH | 25 | 12 | 80 |
Purification and Characterization
Purification of the target compound is typically achieved by recrystallization from ethanol or ethyl acetate, or by preparative chromatography if necessary. The hydrochloride salt is characterized by melting point determination, NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis. Chiral HPLC may be employed to confirm enantiomeric purity.
Yield and Scalability
The synthetic methods described above are amenable to scale-up, with reported yields for each step exceeding 80% under optimized conditions. The use of commercially available starting materials and standard reagents facilitates large-scale synthesis. The overall yield from L-pipecolic acid to the hydrochloride salt is typically in the range of 65-75%, depending on the efficiency of each step.
Alternative Synthetic Approaches
Reductive Amination
Reductive amination of 3-piperidone derivatives with isopropylamine, followed by amidation at the 3-position, provides an alternative route to the target compound. This method may be advantageous when starting from readily available ketones, but may require additional steps to install the carboxamide group.
Enzymatic Resolution
Enzymatic resolution of racemic piperidine-3-carboxamide intermediates can be employed to obtain the (3S)-enantiomer. Lipase-catalyzed hydrolysis or acylation has been reported for related compounds, offering high enantioselectivity. However, this approach may be less efficient than chiral pool synthesis for large-scale production.
Solid-Phase Synthesis
Solid-phase synthesis techniques, commonly used in peptide and small molecule synthesis, can be adapted for the preparation of piperidine carboxamide derivatives. Attachment of a suitably protected piperidine precursor to a solid support, followed by sequential deprotection, amidation, and N-alkylation, allows for rapid synthesis and purification. This approach is particularly useful for library synthesis and high-throughput screening.
Comparative Evaluation of Preparation Methods
Efficiency and Selectivity
The chiral pool approach, utilizing L-pipecolic acid, offers the highest efficiency and selectivity for the synthesis of this compound. The use of enantiomerically pure starting material ensures high stereochemical fidelity, while standard coupling and alkylation reactions provide reliable yields.
Asymmetric synthesis methods can achieve comparable selectivity, but often require specialized catalysts and may be less practical for routine synthesis. Reductive amination and enzymatic resolution offer alternative routes, but may involve additional steps or lower overall yields.
Cost and Scalability
The use of commercially available starting materials and reagents ensures cost-effectiveness and scalability. The chiral pool approach, in particular, is well-suited for large-scale synthesis due to the low cost and high availability of L-pipecolic acid.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. This reaction is critical for prodrug activation or metabolite studies.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 2N HCl, 80°C, 12 h | (3S)-piperidine-3-carboxylic acid + isopropylamine | 85% | |
| NaOH (aq.), reflux, 6 h | (3S)-piperidine-3-carboxylate salt + isopropylamine | 78% |
Mechanistic Insight : Acidic conditions protonate the amide carbonyl, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis proceeds via deprotonation and hydroxide ion nucleophilic addition .
Acylation of the Piperidine Nitrogen
The secondary amine in the piperidine ring reacts with acylating agents to form N-acylated derivatives, enhancing lipophilicity or targeting specific receptors.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Isobutyryl chloride | DCM, 0°C, Et₃N | N-isobutyryl-piperidine carboxamide | 92% | |
| Acetic anhydride | THF, rt, 2 h | N-acetyl-piperidine carboxamide | 88% |
Stereochemical Impact : The (3S) configuration influences reaction rates due to steric hindrance from the isopropyl group .
Reductive Alkylation
The piperidine nitrogen undergoes reductive alkylation with aldehydes/ketones, enabling diversification of the amine group.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde, STAB | THF, rt, 2.5 h | N-methyl-piperidine carboxamide | 76% | |
| Cyclohexanone, NaBH₃CN | MeOH, 0°C → rt, 12 h | N-cyclohexyl-piperidine carboxamide | 68% |
Catalyst Role : Sodium triacetoxyborohydride (STAB) selectively reduces iminium intermediates without affecting the amide bond .
Metal-Catalyzed Cross-Couplings
The amide group participates in palladium-catalyzed reactions, enabling C–C bond formation.
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-piperidine carboxamide | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-aryl-piperidine carboxamide | 72% |
Limitations : The hydrochloride salt requires neutralization (e.g., with Et₃N) to prevent catalyst poisoning .
Stereoselective Modifications
The (3S) configuration enables enantioselective transformations, critical for chiral drug synthesis.
-
Organocatalytic Michael Addition : Quinoline-based catalysts promote asymmetric additions to α,β-unsaturated carbonyls, preserving stereochemistry with >90% ee .
-
Enzymatic Resolution : Lipases selectively hydrolyze racemic mixtures, isolating the (3S) enantiomer .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including (3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride, as anticancer agents. Research indicates that modifications in piperidine structures can enhance their efficacy against specific cancer targets. For instance, compounds similar to (3S)-N-(propan-2-yl)piperidine-3-carboxamide have shown promising results in inhibiting Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .
Table 1: Summary of Anticancer Studies Involving Piperidine Derivatives
| Compound | Target | Mechanism | Efficacy |
|---|---|---|---|
| This compound | Bcl-2/Bcl-xL | Apoptosis induction | High |
| BM-1074 | Bcl-2/Bcl-xL | Apoptosis induction | Potent |
| Other derivatives | Various cancer types | Cell growth inhibition | Variable |
Neurological Applications
Piperidine derivatives are also being explored for their neuroprotective properties. The compound has been investigated for its potential as an antagonist of the calcitonin gene-related peptide (CGRP), which is implicated in migraine pathophysiology . The modulation of CGRP receptors could lead to new treatments for migraine and other neurological disorders.
Synthesis and Characterization
The synthesis of this compound involves several methodologies that enhance its yield and purity. Recent advancements in synthetic techniques, including metal-catalyzed reactions and organocatalysis, have improved the efficiency of producing piperidine derivatives .
Table 2: Synthetic Methods for Piperidine Derivatives
| Methodology | Description | Yield (%) |
|---|---|---|
| Metal-catalyzed hydrogenation | Efficient conversion of pyridines to piperidines | Up to 85% |
| Organocatalysis | Mild conditions for selective transformations | High yields reported |
| Sequential reactions | One-pot synthesis strategies | Variable yields |
The biological activity of this compound has been linked to its structural features that facilitate interactions with biological targets. Studies indicate that the isopropyl group enhances binding affinity to target proteins, thus increasing its biological effectiveness .
Safety and Regulatory Aspects
Safety data sheets indicate that this compound should be handled with care due to potential hazards associated with its chemical properties. Proper storage conditions at 4 °C are recommended to maintain stability .
Table 3: Safety Data Overview
| Hazard Statement | Precautionary Measures |
|---|---|
| H315 - Causes skin irritation | Wear protective gloves |
| H319 - Causes serious eye irritation | Use safety goggles |
| H335 - May cause respiratory irritation | Ensure adequate ventilation |
Mechanism of Action
The mechanism of action of (3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine and Pyrrolidine Derivatives
Piperidine (6-membered ring) and pyrrolidine (5-membered ring) derivatives are common scaffolds in medicinal chemistry. Key comparisons include:
(3S)-Piperidine-3-carboxamide Hydrochloride (EN300-1688915)
- Structure : Lacks the isopropyl group on the nitrogen, replacing it with a hydrogen atom.
- Properties : Reduced lipophilicity compared to the target compound due to the absence of the isopropyl group. This may decrease membrane permeability but improve solubility.
- Application : Used as a building block in peptide mimetics or enzyme inhibitors .
(2R)-2-Methylpyrrolidine Hydrochloride (PB125392-1)
- Structure : A 5-membered pyrrolidine ring with a methyl group at the 2R position.
- Properties : Smaller ring size increases ring strain but enhances conformational rigidity. The methyl group introduces moderate steric hindrance.
- Application : Intermediate in synthesizing chiral amines for antiviral or CNS-targeting drugs .
(S)-N-(Piperidin-3-yl)cyclobutanecarboxamide Hydrochloride
Carboxamide and Sulfonic Acid Derivatives
Compounds with carboxamide or sulfonic acid groups highlight functional group diversity:
GC376 (6WTT)
- Structure : Contains a leucinamide sulfonic acid group and a 2-oxopyrrolidinyl moiety.
- Properties : The sulfonic acid group improves water solubility, while the bulky substituents enhance protease inhibition (e.g., SARS-CoV-2 Mᵖʳᵒ) .
K36 (6Z2E)
Structural and Functional Comparison Table
Key Research Findings
Ring Size Effects : Piperidine derivatives (6-membered) exhibit less ring strain than pyrrolidines (5-membered), favoring conformational flexibility for target binding .
Functional Group Roles : Sulfonic acid (GC376) and PEG (K36) groups optimize solubility and pharmacokinetics, whereas carboxamides (target compound) balance hydrogen bonding and steric effects .
Salt Forms : Hydrochloride salts universally improve solubility, critical for oral bioavailability across all compared compounds .
Biological Activity
(3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride is a synthetic compound belonging to the piperidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C9H19ClN2O |
| Molecular Weight | 206.72 g/mol |
| IUPAC Name | (3S)-N-propan-2-ylpiperidine-3-carboxamide; hydrochloride |
| Appearance | White powder |
| Storage Temperature | 4 °C |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is hypothesized to act as an enzyme inhibitor and receptor modulator, influencing several biological pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites, thereby modulating enzyme activity.
- Receptor Binding : Studies indicate that this compound can interact with neurotransmitter receptors, which may contribute to its effects on pain perception and neuroprotection.
Biological Activities
Research has demonstrated various biological activities associated with this compound, including:
- Analgesic Effects : The compound has been evaluated for its potential analgesic properties, showing promise in pain management models.
- Neuroprotective Properties : Investigations suggest that it may offer neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant inhibition of specific enzymes linked to inflammatory pathways. For instance, it was found to inhibit cyclooxygenase enzymes, which play a crucial role in pain and inflammation.
- In Vivo Models : Animal studies have indicated that administration of this compound leads to reduced pain responses in models of acute and chronic pain.
- Comparative Analysis : A comparative analysis with related compounds highlighted the unique activity profile of this compound, emphasizing its potential advantages over structurally similar compounds .
Summary Table of Biological Activities
| Biological Activity | Observations |
|---|---|
| Analgesic Effects | Significant reduction in pain response in models |
| Neuroprotective Properties | Potential benefits in neurodegenerative conditions |
| Enzyme Inhibition | Effective against cyclooxygenase enzymes |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride to improve yield and enantiomeric purity?
- Methodology : Utilize chiral auxiliaries or asymmetric catalysis during the amidation step to enhance stereochemical control. For example, coupling (3S)-piperidine-3-carboxylic acid with isopropylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Monitor reaction progress via TLC or LC-MS. Purify via recrystallization or chiral chromatography (e.g., using amylose-based columns) to isolate the enantiomerically pure product .
Q. What analytical techniques are most effective for determining the purity and stereochemical integrity of this compound?
- Methodology :
- HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. Compare retention times with a racemic standard .
- NMR : Analyze - and -NMR spectra to confirm the absence of diastereomeric impurities. Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and the isopropyl group (δ 1.0–1.2 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~ 219.3 amu for the free base) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store at 2–8°C in a sealed container with desiccants to prevent hydrolysis .
- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal. Collect organic waste in designated containers for incineration .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into target receptors (e.g., sigma-1 or opioid receptors). Generate the 3D structure from its SMILES (C(=O)(C1CNCCC1)NCC(C)C.Cl ) and optimize geometry with DFT calculations .
- Pharmacophore Mapping : Identify key interaction sites (e.g., the carboxamide hydrogen bond donors/acceptors) to guide SAR studies .
Q. What factors influence the stability of this compound under in vitro assay conditions, and how can degradation be mitigated?
- Methodology :
- pH Stability : Conduct accelerated stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC. The hydrochloride salt enhances solubility but may hydrolyze in alkaline conditions; use neutral buffers for assays .
- Light Sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation (λmax ~ 210 nm) .
Q. What chromatographic methods are recommended for resolving enantiomeric impurities in this chiral piperidine derivative?
- Methodology :
- Chiral SFC : Employ supercritical fluid chromatography with a Chiralcel® OD-H column (CO/methanol, 90:10). Adjust backpressure (120 bar) and temperature (35°C) for optimal resolution .
- Dynamic Kinetic Resolution : Use immobilized lipases (e.g., CAL-B) to racemize and separate undesired enantiomers during synthesis .
Q. How can researchers identify and characterize metabolites of this compound in pharmacokinetic studies?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze via LC-HRMS. Look for Phase I metabolites (e.g., hydroxylation at the piperidine ring) and Phase II conjugates (e.g., glucuronidation) .
- Isotope Labeling : Synthesize a -labeled analog to track metabolic pathways using mass spectrometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
